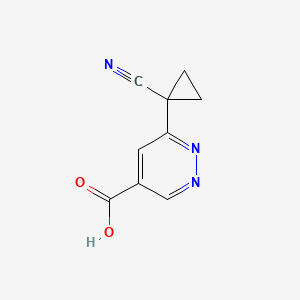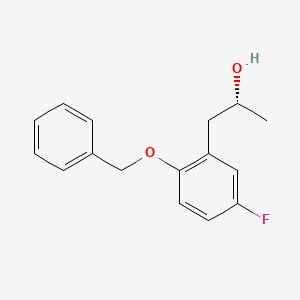
3-iso-Butoxy-5-fluorobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-iso-Butoxy-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is an aromatic acyl halide, characterized by the presence of a benzoyl chloride group substituted with an iso-butoxy group and a fluorine atom on the benzene ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-5-fluorobenzoyl chloride typically involves the acylation of 3-iso-butoxy-5-fluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction can be represented as follows:
3-iso-Butoxy-5-fluorobenzoic acid+SOCl2→3-iso-Butoxy-5-fluorobenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
3-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild to moderate conditions.
Hydrolysis: Aqueous solutions or moist conditions facilitate the hydrolysis reaction.
Reduction: Anhydrous conditions and strong reducing agents are required for the reduction reaction.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-iso-Butoxy-5-fluorobenzoic acid: Formed by hydrolysis.
科学研究应用
3-iso-Butoxy-5-fluorobenzoyl chloride has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-iso-Butoxy-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electron-withdrawing effects of the fluorine and acyl chloride groups, which enhance the electrophilicity of the carbonyl carbon .
相似化合物的比较
Similar Compounds
3-iso-Butoxybenzoyl chloride: Lacks the fluorine substituent, resulting in different reactivity and properties.
5-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its solubility and reactivity.
3-iso-Butoxy-4-fluorobenzoyl chloride: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness
3-iso-Butoxy-5-fluorobenzoyl chloride is unique due to the combined presence of the iso-butoxy and fluorine substituents on the benzoyl chloride framework. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications .
属性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC 名称 |
3-fluoro-5-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-8(11(12)14)3-9(13)5-10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
IVEQROOISVZFRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=CC(=C1)C(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)

![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)







![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)
